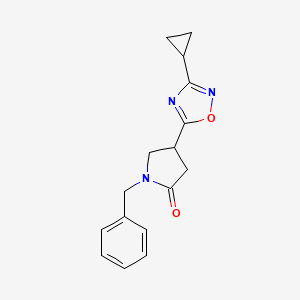

1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

CAS No.: 1172521-83-3

Cat. No.: VC11983771

Molecular Formula: C16H17N3O2

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172521-83-3 |

|---|---|

| Molecular Formula | C16H17N3O2 |

| Molecular Weight | 283.32 g/mol |

| IUPAC Name | 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C16H17N3O2/c20-14-8-13(16-17-15(18-21-16)12-6-7-12)10-19(14)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |

| Standard InChI Key | SOTBAFSTFYIUKY-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CC=C4 |

| Canonical SMILES | C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CC=C4 |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, reflects its key structural elements:

-

Pyrrolidin-2-one core: A five-membered lactam ring with a ketone at C2.

-

Benzyl substituent: Attached to the N1 position via a methylene bridge.

-

3-Cyclopropyl-1,2,4-oxadiazole: A five-membered heterocycle with nitrogen and oxygen atoms at positions 1, 2, and 4, and a cyclopropyl group at position 3 .

Key Identifiers:

Physicochemical Characteristics

While experimental data for this specific compound are unavailable, predictions based on analogs suggest:

-

LogP: ~2.5 (moderate lipophilicity due to benzyl and cyclopropyl groups).

-

Solubility: Likely low aqueous solubility, favoring organic solvents like DMSO or ethanol .

-

Hydrogen Bond Acceptors/Donors: 3 acceptors (ketone, oxadiazole), 0 donors .

Synthesis and Structural Elaboration

Retrosynthetic Analysis

The compound can be synthesized through a multi-step sequence:

-

Pyrrolidin-2-one Core Formation:

-

Oxadiazole Ring Construction:

-

Coupling Reactions:

Optimized Synthetic Route

A representative pathway derived from literature :

-

Step 1: React dimethyl cyclopropane-1,1-dicarboxylate with benzylamine in DCM/Ni(ClO₄)₂ to yield 1-benzylpyrrolidin-2-one.

-

Step 2: Hydrolyze the ester to carboxylic acid using NaOH/EtOH.

-

Step 3: Condense with acetamidoxime in DMSO/NaOH to form the oxadiazole ring.

-

Step 4: Purify via column chromatography (ethyl acetate/petroleum ether).

Yield Comparison for Analogous Reactions:

| Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Pyrrolidinone formation | 45–70 | Ni(ClO₄)₂, DCM, 45°C | |

| Oxadiazole cyclization | 60–90 | NaOH/DMSO, 160°C (MW) |

Applications in Drug Discovery

Kinase Inhibition

Oxadiazole-pyrrolidinone hybrids are explored as kinase inhibitors due to:

-

Hydrogen Bonding: Oxadiazole’s N and O atoms interact with ATP-binding pockets.

-

Rigidity: Conformationally restricted scaffolds improve selectivity .

Antimicrobial Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume